molecular formula C18H18ClN3O2S B456228 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B456228
M. Wt: 375.9g/mol
InChI Key: DBNRKLFOWDFFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a chlorophenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

The synthesis of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. The process begins with the preparation of the cyclopropyl and chlorophenyl intermediates, which are then coupled under specific reaction conditions to form the desired product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and chlorophenyl groups play a crucial role in binding to these targets, while the hydrazinecarbothioamide moiety may participate in further chemical interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include those with cyclopropyl and chlorophenyl groups but different functional groups attached. For example:

    2-(4-{[2-(2-Chlorophenyl)cyclopropyl]carbonyl}-1-piperazinyl)-N,N-diethylacetamide: This compound has a similar cyclopropyl and chlorophenyl structure but differs in its functional groups.

    Indole derivatives: These compounds share some structural similarities and have diverse biological activities. The uniqueness of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9g/mol

IUPAC Name

1-[[2-(4-chlorophenyl)cyclopropanecarbonyl]amino]-3-(3-methoxyphenyl)thiourea

InChI

InChI=1S/C18H18ClN3O2S/c1-24-14-4-2-3-13(9-14)20-18(25)22-21-17(23)16-10-15(16)11-5-7-12(19)8-6-11/h2-9,15-16H,10H2,1H3,(H,21,23)(H2,20,22,25)

InChI Key

DBNRKLFOWDFFTQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=S)NNC(=O)C2CC2C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NNC(=O)C2CC2C3=CC=C(C=C3)Cl

Origin of Product

United States

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